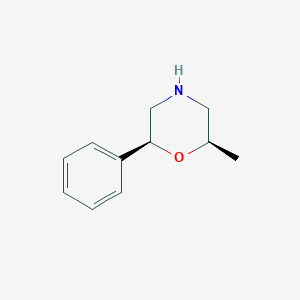![molecular formula C11H20Cl3N5 B6283853 4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride CAS No. 2375271-15-9](/img/no-structure.png)
4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of the 2,6-diazaspiro[3.4]octane core . It has been studied for its potential antitubercular activity . The compound is part of a small set of twelve compounds of a nitrofuran carboxamide chemotype .
Synthesis Analysis
The synthesis of this compound involves the use of a readily available 2,6-diazaspiro[3.4]octane building block . The synthesis process explores diverse variants of the molecular periphery, including various azole substituents .Molecular Structure Analysis
The molecular structure of this compound includes a 2,6-diazaspiro[3.4]octane core . The InChI code for this compound is1S/C15H23N5.3ClH/c1-19-8-12 (15 (11-19)9-16-10-15)13-4-5-17-14 (18-13)20-6-2-3-7-20;;;/h4-5,12,16H,2-3,6-11H2,1H3;3*1H . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the conversion of the initial adduct into a 5-nitrofuroyl derivative using an established one-pot, two-step protocol .Physical And Chemical Properties Analysis
The compound is a colorless liquid or solid . Its molecular weight is 216.24 . The storage temperature is between 28 C .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound involve further exploration of the molecular periphery to increase the potency of nitrofuran antibacterials and alleviate the systemic toxicity of this class of drugs . This could lead to the development of potent antimycobacterial compounds efficacious against multidrug-resistant strains .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride' involves the reaction of 6-methyl-2,6-diazaspiro[3.4]octane with pyrimidine-2-amine in the presence of hydrochloric acid to form the desired compound as a trihydrochloride salt.", "Starting Materials": [ "6-methyl-2,6-diazaspiro[3.4]octane", "pyrimidine-2-amine", "hydrochloric acid" ], "Reaction": [ "To a solution of 6-methyl-2,6-diazaspiro[3.4]octane in anhydrous ethanol, add pyrimidine-2-amine and hydrochloric acid.", "Heat the reaction mixture at reflux temperature for several hours.", "Cool the reaction mixture and filter the precipitated solid.", "Wash the solid with cold ethanol and dry under vacuum to obtain the desired compound as a trihydrochloride salt." ] } | |
CAS-Nummer |
2375271-15-9 |
Produktname |
4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride |
Molekularformel |
C11H20Cl3N5 |
Molekulargewicht |
328.7 |
Reinheit |
91 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



